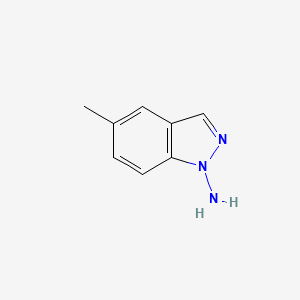
5-Methyl-1H-indazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1H-indazol-1-amine is an organic compound with the molecular formula C8H9N3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-indazol-1-amine can be achieved through several methods. One common approach involves the reaction of pyrrole with methylamine in an appropriate solvent, followed by crystallization and purification . Another method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like reductive cyclization reactions and the use of specific catalysts to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1H-indazol-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Applications De Recherche Scientifique
5-Methyl-1H-indazol-1-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methyl-1H-indazol-1-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the modulation of various cellular processes, including signal transduction and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-Methyl-1H-indazol-1-amine include:
- 1-Methyl-1H-indazole
- 5-Amino-1-methylindazole
- 1-Methyl-1H-indazol-5-ylamine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
1034874-66-2 |
|---|---|
Formule moléculaire |
C8H9N3 |
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
5-methylindazol-1-amine |
InChI |
InChI=1S/C8H9N3/c1-6-2-3-8-7(4-6)5-10-11(8)9/h2-5H,9H2,1H3 |
Clé InChI |
YYONIFKEABAWBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(N=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11921647.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)

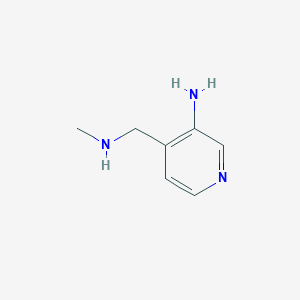
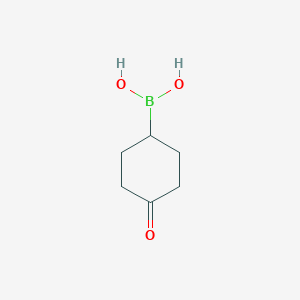
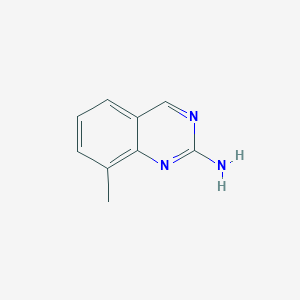

![1-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11921685.png)

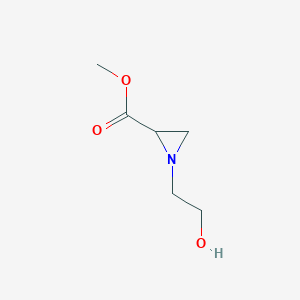

![1-(Imidazo[1,5-a]pyridin-8-yl)ethanone](/img/structure/B11921714.png)

![7-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11921723.png)
